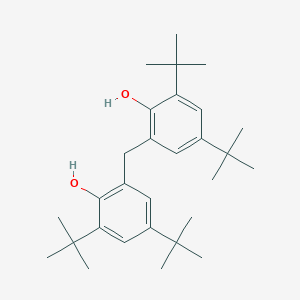

2,2'-Methylenebis(4,6-di-tert-butylphenol)

Overview

Description

2,2'-Methylenebis(4,6-di-tert-butylphenol) is known for its antioxidative properties, especially in the context of inhibiting oxidation in organic materials like tetralin and isotactic polypropylene. Its effectiveness is attributed to the formation of compounds during the oxidation process that are inhibited by this bisphenol, although it does not exhibit synergistic properties when mixed with phenols II or III. The cyclohexadienone derivative has no antioxidative properties and can depress the activity of the bisphenol under certain conditions (Zikmund, Taimr, Čoupek, & Pospíšil, 1972).

Synthesis Analysis

The synthesis of 2,2'-Methylenebis(4,6-di-tert-butylphenol) involves Schiff-base condensation, leading to macrocyclic ligands and various derivatives, demonstrating the compound's versatility in chemical synthesis and its application in organic chemistry for stabilizing reactions and facilitating polymerization processes. This versatility is highlighted by its role as a bidentate Lewis acid in organic synthesis, emphasizing its double activation ability toward carbonyls, which is particularly noted in accelerating Diels-Alder reactions (Ooi, Saito, & Maruoka, 1998).

Molecular Structure Analysis

X-ray diffraction investigations have revealed that 2,2'-Methylenebis(4,6-di-tert-butylphenol) crystallizes in the orthorhombic system with specific unit cell parameters, indicating a structured and stable molecular configuration. This structural understanding is crucial for the application and manipulation of the compound in various chemical processes (Lasocha, Grzywa, & Lasocha, 2005).

Chemical Reactions and Properties

2,2'-Methylenebis(4,6-di-tert-butylphenol) undergoes various chemical reactions, forming products such as isobutylene, tert-butyl alcohol, acetone, and oxidation products of methylenebisphenol depending on the reaction conditions. Its interaction with tert-butyl hydroperoxide, for example, highlights its role in accelerating decomposition and influencing the splitting of tert-butoxyl radicals, which is fundamental in understanding its antioxidative mechanism and applications in polymer stabilization (Zikmund, Brodilová, Janota, & Pospíšil, 2007).

Physical Properties Analysis

The physical properties of 2,2'-Methylenebis(4,6-di-tert-butylphenol), including its crystallization behavior and molecular geometry, are essential for its practical application in industries. The compound's ability to form associates with intra- and intermolecular hydrogen bonds in various solvents, as shown through IR spectroscopy, underpins its functionality as an antioxidant by influencing its solubility and interaction with substrates (Pisareva, Russkikh, & Gossen, 2008).

Chemical Properties Analysis

The antioxidative activity of 2,2'-Methylenebis(4,6-di-tert-butylphenol) and its derivatives is a key aspect of its chemical properties. This compound demonstrates excellent antioxidant activity, which is partly due to the reduced steric crowding around the hydroxyl group and the stabilization of the aroxyl radical through intramolecular hydrogen bonding. This intricate balance of properties enables its widespread use as a stabilizer in polymer formulations, protecting materials from oxidative degradation (Amorati, Lucarini, Mugnaini, & Pedulli, 2003).

Scientific Research Applications

Antioxidant Activity : It's well recognized for its antioxidant properties. A study detailed the kinetic and thermodynamic investigations into its antioxidant activity, indicating excellent performance due to reduced steric crowding around the hydroxyl group and stabilization of the aroxyl radical via intramolecular hydrogen bonding (Amorati et al., 2003).

Catalytic Applications in Polymerization : The compound is used in early transition metal complexes that show significant behavior in ethylene polymerization. Notably, certain complexes derived from 2,2'-Methylenebis(4,6-di-tert-butylphenol) were found to produce high molecular weight linear polyethylene when used as catalysts (Homden et al., 2008).

Bidentate Lewis Acid in Organic Synthesis : The compound, in its dilithium form, has been successfully used as a bidentate Lewis acid to accelerate Diels-Alder reactions, highlighting its potential in organic synthesis (Ooi et al., 1998).

Investigation into Structural Properties : X-ray diffraction studies have been conducted to understand its crystalline structure, providing insights into its physical characteristics which are crucial for its application in various fields (Lasocha et al., 2005).

Exploration in Medical and Biological Fields : Some studies have investigated the effects of 2,2'-Methylenebis(4,6-di-tert-butylphenol) on biological systems, such as its impact on prothrombin levels and potential teratogenic effects in rats, indicating its relevance in medical research (Takahashi et al., 1981).

Stabilization of Polymeric Materials : It's used as a stabilizer in polymers to prevent degradation. The incorporation of 2,2’-methylenebis(6-tert-butyl-4-ethylphenol) into polymeric blend membranes has shown improved anti-fouling properties and stability, crucial for industrial applications (Rajesh & Murthy, 2017).

Coordination Chemistry : The compound has been used to synthesize various metal complexes, which are of interest in coordination chemistry for their potential applications in catalysis and material science (Ko et al., 2000).

Safety And Hazards

properties

IUPAC Name |

2,4-ditert-butyl-6-[(3,5-ditert-butyl-2-hydroxyphenyl)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O2/c1-26(2,3)20-14-18(24(30)22(16-20)28(7,8)9)13-19-15-21(27(4,5)6)17-23(25(19)31)29(10,11)12/h14-17,30-31H,13H2,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXWZXEJDKYWBOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CC2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065761 | |

| Record name | Phenol, 2,2'-methylenebis[4,6-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-Methylenebis(4,6-di-tert-butylphenol) | |

CAS RN |

14362-12-0 | |

| Record name | 2,2′-Methylenebis[4,6-bis(1,1-dimethylethyl)phenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14362-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Methylenebis(4,6-di-tert-butylphenol) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014362120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,2'-methylenebis[4,6-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2,2'-methylenebis[4,6-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-methylenebis[4,6-di-tert-butylphenol] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-METHYLENEBIS(4,6-DI-TERT-BUTYLPHENOL) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B78988VB4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Indolizino[8,7-b]indole-2-propanol, beta-ethyl-2,3,5,6,11,11b-hexahydro-](/img/structure/B81572.png)

![N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline](/img/structure/B81585.png)

![4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane](/img/structure/B81595.png)

![2-(1H-imidazol-2-yl)-1H-benzo[d]imidazole](/img/structure/B81596.png)